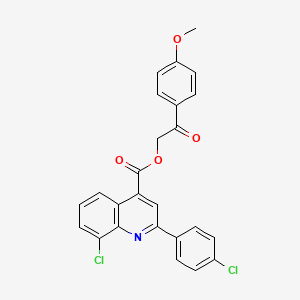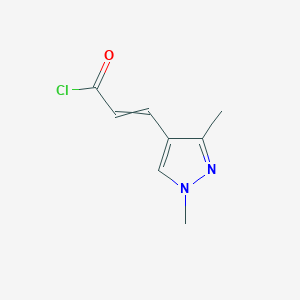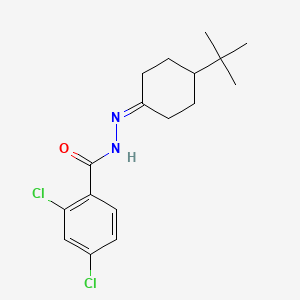
N'-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to a dichlorobenzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 2,4-dichlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide may involve large-scale batch or continuous processes. The use of advanced reactors and automated systems ensures consistent quality and efficiency. The industrial methods focus on optimizing the reaction parameters to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide
- (4-tert-butylcyclohexylidene)methyl (4-methoxystyryl) sulfide
Comparison: N’-(4-tert-butylcyclohexylidene)-2,4-dichlorobenzohydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities
特性
分子式 |
C17H22Cl2N2O |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
N-[(4-tert-butylcyclohexylidene)amino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-17(2,3)11-4-7-13(8-5-11)20-21-16(22)14-9-6-12(18)10-15(14)19/h6,9-11H,4-5,7-8H2,1-3H3,(H,21,22) |
InChIキー |
OEKPQOOUXHOIQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)
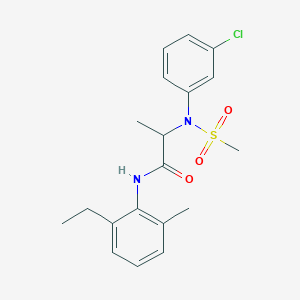
![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)


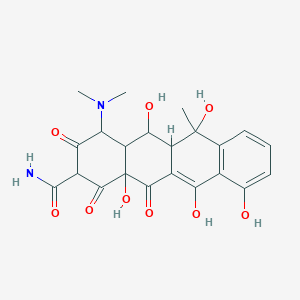
![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)
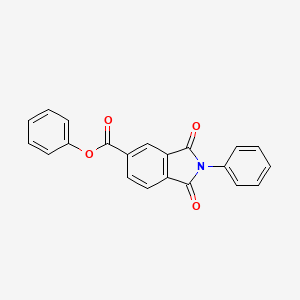
![2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)
